Potassium carboxyatractyloside

Mitochondrial Bioenergetics ADP/ATP Translocase Inhibition Comparative Pharmacology

Potassium carboxyatractyloside (CATR) is the definitive mitochondrial ANT inhibitor. Unlike the reversible analog atractyloside, CATR acts as a non-competitive, essentially irreversible blocker, locking ANT in the 'c-state' conformation. This ensures stable, ADP-resistant inhibition—critical for reproducible mPTP opening, apoptosis, and bioenergetics data. Working concentration: 1–10 µM (Kd ~10–20 nM). Indispensable for ANT3 conformation studies in cancer chemoresistance research.

Molecular Formula C31H44K2O18S2
Molecular Weight 847.0 g/mol
CAS No. 33286-30-5
Cat. No. B560681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium carboxyatractyloside
CAS33286-30-5
SynonymsGummiferin;  Carboxyatractyloside dipotassium; potassium (2S,4aS,6aR,7S,9R,11aS,11bS)-7-hydroxy-2-(((2R,3R,4R,5R,6R)-6-(hydroxymethyl)-3-((3-methylbutanoyl)oxy)-4,5-bis(sulfooxy)tetrahydro-2H-pyran-2-yl)oxy)-11b-methyl-8-methylenedodecahydro-6a,9-methanocyclohepta[a]naphthalene-4,4(1H)-dicarboxylate
Molecular FormulaC31H44K2O18S2
Molecular Weight847.0 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O.[K].[K]
InChIInChI=1S/C31H46O18S2.2K/c1-14(2)9-21(33)47-24-23(49-51(42,43)44)22(48-50(39,40)41)18(13-32)46-26(24)45-17-11-29(4)19-6-5-16-10-30(19,25(34)15(16)3)8-7-20(29)31(12-17,27(35)36)28(37)38;;/h14,16-20,22-26,32,34H,3,5-13H2,1-2,4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2/t16-,17+,18-,19+,20+,22-,23+,24-,25+,26-,29+,30-;;/m1../s1
InChIKeyFPJGZZYAZUKPAD-WWJHHVHBSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Potassium Carboxyatractyloside (CAS 33286-30-5) Procurement Guide: A High-Potency Mitochondrial ADP/ATP Translocase Inhibitor for Bioenergetics and Cell Death Research


Potassium carboxyatractyloside (CATR, also referred to as carboxyatractyloside dipotassium or gummiferin) is a naturally occurring diterpenoid glycoside, primarily derived from plants of the Asteraceae family, including Xanthium sibiricum and Atractylis gummifera . As a toxic natural product, its primary recognized mechanism of action is as a potent and highly selective inhibitor of the mitochondrial adenine nucleotide translocator (ANT), also known as the ADP/ATP carrier [1]. By binding to the cytoplasmic side of ANT, CATR stabilizes the transporter in a specific conformation ('c-state'), effectively blocking the exchange of matrix ATP for cytosolic ADP, a process central to oxidative phosphorylation [2]. This compound is therefore a critical, albeit hazardous, research tool in the fields of bioenergetics, mitochondrial physiology, and cell death signaling [3].

Why Atractyloside is an Inadequate Substitute for Potassium Carboxyatractyloside in Rigorous Research


Substituting potassium carboxyatractyloside with its close structural analog, atractyloside, introduces significant experimental variability and a loss of interpretability in key mitochondrial assays. The critical functional distinction lies in the reversible, competitive nature of atractyloside's inhibition of the ADP/ATP translocase (ANT), which can be overcome by high concentrations of ADP [1]. In contrast, carboxyatractyloside acts as a non-competitive, essentially irreversible inhibitor, resulting in a stable, locked conformation of ANT that is impervious to ADP challenge [2]. This mechanistic difference translates to a substantial difference in effective concentration, with atractyloside requiring a far greater molar excess to achieve comparable levels of inhibition [3]. Consequently, reliance on atractyloside can lead to off-target effects at high concentrations and fails to replicate the stable ANT blockade required for precise studies of mitochondrial permeability transition pore (mPTP) regulation and cell death signaling [4].

Quantitative Evidence for Potassium Carboxyatractyloside Differentiation in Mitochondrial Research


Inhibitory Potency: Carboxyatractyloside vs. Atractyloside in ADP-Stimulated Respiration

Potassium carboxyatractyloside demonstrates a substantially higher inhibitory potency for the mitochondrial ADP/ATP translocase compared to its analog atractyloside. In isolated potato mitochondria, the concentration required to inhibit ADP-stimulated respiration was approximately 60-fold lower for carboxyatractyloside than for atractyloside [1]. This finding is consistent across other models, with in vivo toxicity being reported as 10 times higher for carboxyatractyloside [2].

Mitochondrial Bioenergetics ADP/ATP Translocase Inhibition Comparative Pharmacology

Binding Affinity to Adenine Nucleotide Translocase (ANT): A 22-45 Fold Difference

The enhanced potency of carboxyatractyloside is directly attributable to its significantly higher binding affinity for the adenine nucleotide translocase (ANT). Binding studies using radiolabeled ligands on potato mitochondria revealed a dissociation constant (Kd) of 10-20 nM for carboxyatractyloside, compared to a Kd of 450 nM (0.45 µM) for atractyloside [1]. This translates to a 22.5- to 45-fold difference in binding affinity.

Receptor Binding Kinetics Mitochondrial Transporter Comparative Pharmacology

Mechanistic Distinction: Non-Competitive vs. Competitive Inhibition of ANT

Unlike atractyloside, which acts as a competitive inhibitor whose effects can be overcome by high concentrations of ADP, carboxyatractyloside is a non-competitive inhibitor of ADP binding and translocation [1]. This means that increasing the concentration of ADP will not reverse the inhibitory effects of carboxyatractyloside. This fundamental difference in the mechanism of action leads to a more stable and persistent blockade of ANT function.

Enzyme Kinetics Mitochondrial Transport Mechanism of Action

Functional Antagonism: Activator vs. Blocker of the Mitochondrial Permeability Transition Pore (mPTP)

Potassium carboxyatractyloside and the ANT inhibitor bongkrekic acid (BKA) produce opposite functional effects on the mitochondrial permeability transition pore (mPTP), a key regulator of cell death. At a concentration of 10 µM, carboxyatractyloside acts as an activator of mPTP opening, thereby promoting cell death under conditions of lipotoxic stress in mouse primary lung endothelial cells [1]. In direct contrast, bongkrekic acid (25 µM) acts as a potent blocker of mPTP opening and protects against cell death in the same model [2].

Cell Death Signaling Mitochondrial Permeability Transition Apoptosis

Validated Research Scenarios for Potassium Carboxyatractyloside Based on Comparative Evidence


Stable Inhibition of ADP/ATP Exchange for Precise Bioenergetic Flux Analysis

For researchers requiring a stable and non-reversible blockade of mitochondrial ADP/ATP exchange to assess bioenergetic parameters, potassium carboxyatractyloside is the unequivocal tool. The non-competitive nature of its inhibition ensures that the ANT is locked in a specific conformation, providing a consistent baseline for measuring changes in oxygen consumption, membrane potential, and ATP synthesis. Atractyloside, with its competitive and reversible inhibition, is unsuitable for such assays due to the potential for variable results caused by fluctuations in endogenous ADP levels [1]. Typical working concentrations are in the low micromolar range (e.g., 1-10 µM), based on its high affinity (Kd 10-20 nM) for the target [2].

Induction of Mitochondrial Permeability Transition Pore (mPTP) Opening for Cell Death Studies

When the experimental objective is to deliberately open the mPTP to study its role in apoptosis, necrosis, or other cell death pathways, potassium carboxyatractyloside is a validated and widely used activator. Its ability to stabilize the 'c' conformation of ANT directly promotes pore opening, making it an essential positive control or tool compound. As demonstrated in a 2024 study on lipotoxicity, a concentration of 10 µM carboxyatractyloside was sufficient to stimulate cell death in endothelial cells, whereas the ANT ligand bongkrekic acid provided the opposite effect (protection) [1]. This functional specificity underscores why atractyloside is not a valid substitute for this application.

Elucidating ANT-Dependent Signaling in Cancer Chemoresistance

Potassium carboxyatractyloside serves as a critical tool for investigating the role of ANT3 conformation in cancer cell survival and chemoresistance. In a 2024 study on osteosarcoma, it was demonstrated that EFHD1 binds to ANT3 and inhibits mPTP opening, thereby promoting chemoresistance [1]. Crucially, treatment with the ANT conformational inhibitor carboxyatractyloside reversed this effect, promoting mPTP opening and enhancing the chemosensitivity of EFHD1-overexpressing cells to cisplatin [2]. This application highlights the necessity of using a precise, conformation-selective ANT ligand like carboxyatractyloside for mechanistic studies, as non-selective or reversible analogs would not allow for the same level of mechanistic dissection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Potassium carboxyatractyloside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.